(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide
Overview
Description
The compound is a derivative of 3-(Trifluoromethyl)aniline , which is an organic compound with the formula CF3C6H4NH2. It is one of three isomers of trifluoromethyl aniline and is classified as an aromatic amine .
Synthesis Analysis
While specific synthesis methods for “(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide” were not found, trifluoromethyl groups have been introduced into molecules via various methods . For instance, 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Isoquinolin Derivatives : (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides, chemically similar to (Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide, are synthesized from 2-vinylbenzonitrile derivatives through iodine-mediated cyclization. This process is key in the production of complex organic compounds (Kobayashi et al., 2007).
Development of Histone Deacetylase Inhibitors : A series of N-hydroxy-3-phenyl-2-propenamides, similar in structure to this compound, have been developed as novel inhibitors of human histone deacetylase (HDAC). These compounds have shown potential in treating cancer and other human disorders (Remiszewski et al., 2003).
Medicinal Chemistry and Drug Development
Antimicrobial Agent Synthesis : Novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, synthesized from compounds like this compound, have shown potent antimicrobial activity against various microbes. These derivatives are significant in the ongoing search for effective antimicrobial agents (Ghosh et al., 2015).
Histone Deacetylase Inhibitors for Cancer Treatment : Another application in medicinal chemistry is the synthesis and evaluation of compounds like 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, structurally related to this compound, as new classes of HDAC inhibitors. These compounds have been explored for their potential in inducing apoptosis in tumor cells and treating various cancers (Kim et al., 2003).
properties
IUPAC Name |
3-hydroxy-N-phenyl-2-[[3-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-14-7-3-2-4-8-14)11-22-15-9-5-6-13(10-15)18(19,20)21/h2-11,24H,1H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAHIQQXOFJEKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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